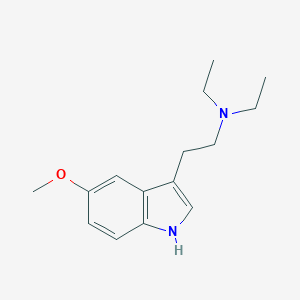

5-Méthoxy-N,N-diéthyltryptamine

Vue d'ensemble

Description

5-Methoxy-N,N-diethyltryptamine is a synthetic tryptamine compound known for its psychoactive properties. It belongs to the class of compounds known as tryptamines, which are structurally related to the neurotransmitter serotonin. This compound is known for its hallucinogenic effects and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

5-Methoxy-N,N-diethyltryptamine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of tryptamine derivatives.

Biology: It is studied for its effects on serotonin receptors and its potential as a tool for understanding neurotransmission.

Medicine: Research is ongoing into its potential therapeutic applications for conditions such as depression and anxiety.

Industry: It is used in the development of new psychoactive substances and as a standard in analytical chemistry.

Mécanisme D'action

Target of Action

5-Methoxy-N,N-diethyltryptamine (5-MeO-DMT) primarily acts as an agonist at the 5-HT1A and 5-HT2A serotonin receptor subtypes . The 5-HT1A receptor is known to be an important target of 5-MeO-DMT and related compounds .

Mode of Action

5-MeO-DMT interacts with its targets, the 5-HT1A and 5-HT2A receptors, through a process of agonism . This means it binds to these receptors and activates them, leading to a series of downstream effects. The precise mode of receptor binding and downstream signaling are still under investigation .

Biochemical Pathways

The biochemical pathways affected by 5-MeO-DMT are primarily those associated with serotonin signaling, given its action on the 5-HT1A and 5-HT2A receptors . This can lead to a range of downstream effects, including changes in mood and perception. It’s also suggested that 5-MeO-DMT might act at 5-HT1A receptors to inhibit GABAergic post-synaptic neurons .

Pharmacokinetics

Studies in mice have shown that the systemic exposure to 5-meo-dmt increases non-proportionally with the increase in dose . This suggests that the risk of 5-MeO-DMT intoxication may increase non-proportionally at higher doses .

Result of Action

The molecular and cellular effects of 5-MeO-DMT’s action are profound and can lead to significant psychological effects. These include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . These effects usually are short-lasting, depending on the route of administration .

Action Environment

The action, efficacy, and stability of 5-MeO-DMT can be influenced by various environmental factors. For instance, the route of administration can significantly impact the onset and duration of its effects . Furthermore, individual physiological factors, such as metabolism and receptor sensitivity, can also influence the compound’s action.

Analyse Biochimique

Biochemical Properties

5-Methoxy-N,N-diethyltryptamine is a methoxylated derivative of DMT . It primarily acts as a nonselective serotonin (5-HT) agonist . It is O-demethylated by polymorphic cytochrome P450 2D6 (CYP2D6) to an active metabolite, bufotenine, while it is mainly inactivated through the deamination pathway mediated by monoamine oxidase A (MAO-A) .

Cellular Effects

5-Methoxy-N,N-diethyltryptamine has profound psychological effects which are hitherto only very poorly understood due to the absence of scientifically controlled human experimental trials . It has been suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .

Molecular Mechanism

5-Methoxy-N,N-diethyltryptamine shows 1000-fold greater affinity for 5-HT1A over 5-HT2A . In line with its affinity for 5-HT1A receptors, 5-MeO-DMT is extremely potent at suppressing the firing of dorsal raphe 5-HT neurons . It could be possible that 5-MeO-DMT acts at 5-HT1A receptors to inhibit GABAergic post-synaptic neurons .

Temporal Effects in Laboratory Settings

The duration of effects of 5-Methoxy-N,N-diethyltryptamine can be as little as ten minutes when smoked, and up to two hours when insufflated . DNA single and double-strand breaks persisted up to 60 days after the treatment, indicating marked neurotoxicity of 5-MeO-DMT .

Dosage Effects in Animal Models

Administration of 5-Methoxy-N,N-diethyltryptamine to a cohort of 16 patients with TRD was well tolerated and provided potent and ultra-rapid antidepressant effects . Individualized dosing with up to three doses of 5-MeO-DMT on a single day was superior to single dose administration .

Metabolic Pathways

5-Methoxy-N,N-diethyltryptamine is O-demethylated by polymorphic cytochrome P450 2D6 (CYP2D6) to an active metabolite, bufotenine, while it is mainly inactivated through the deamination pathway mediated by monoamine oxidase A (MAO-A) .

Transport and Distribution

The rapid onset and short duration of the 5-Methoxy-N,N-diethyltryptamine experience may render it more suitable for individual dose-finding strategies compared with longer-acting psychedelics .

Subcellular Localization

It is known that it primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-diethyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with the starting material, 5-methoxytryptamine.

Alkylation: The key step involves the alkylation of 5-methoxytryptamine with diethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for 5-Methoxy-N,N-diethyltryptamine are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-N,N-diethyltryptamine undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Products include 5-methoxyindole-3-carboxaldehyde or 5-methoxyindole-3-carboxylic acid.

Reduction: Products include various reduced derivatives of the tryptamine backbone.

Substitution: Products include halogenated or nitrated derivatives of 5-Methoxy-N,N-diethyltryptamine.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxy-N,N-dimethyltryptamine: Known for its potent hallucinogenic effects and shorter duration of action.

N,N-Dimethyltryptamine: A naturally occurring tryptamine with powerful psychoactive properties.

5-Methoxy-N,N-diisopropyltryptamine: Another synthetic tryptamine with similar effects but different pharmacokinetics.

Uniqueness

5-Methoxy-N,N-diethyltryptamine is unique in its specific interaction with serotonin receptors and its distinct psychoactive profile. Its diethyl substitution differentiates it from other tryptamines, affecting its potency, duration of action, and overall effects.

Propriétés

IUPAC Name |

N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDVJQQWCDDEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329130 | |

| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-40-2 | |

| Record name | 5-Methoxy-N,N-diethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N,N-diethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HU7LM8HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

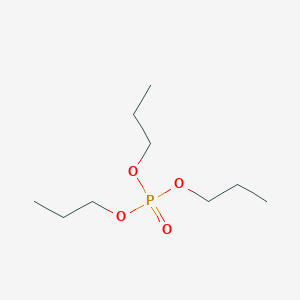

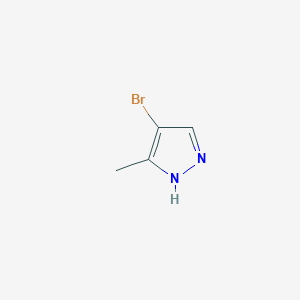

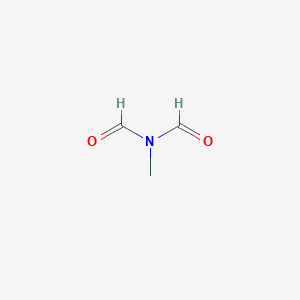

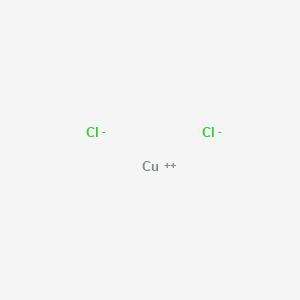

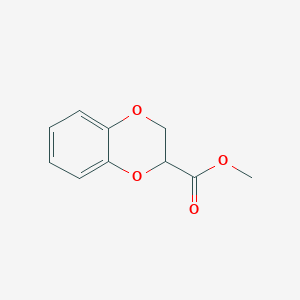

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed to identify and quantify 5-Methoxy-N,N-diethyltryptamine in complex mixtures?

A1: The provided research abstract highlights two prominent techniques for analyzing 5-Methoxy-N,N-diethyltryptamine and related tryptamine analogues in the context of designer drugs:

- Gas Chromatography-Mass Spectrometry (GC-MS): [] This method involves separating compounds based on their volatility and then analyzing their mass-to-charge ratios. This provides structural information for identification and quantification.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [] This technique separates compounds based on their interaction with a liquid mobile phase and a stationary phase. The separated compounds are then detected and quantified using tandem mass spectrometry, offering high sensitivity and selectivity even in complex matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B103839.png)